molecular formula C24H28N2O5 B2450232 (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate CAS No. 1351664-06-6

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate

Cat. No.: B2450232
CAS No.: 1351664-06-6
M. Wt: 424.497
InChI Key: UQTLIIINQCIVTQ-WYMLVPIESA-N
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Description

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate is a synthetic chemical compound designed for research and development purposes. It features a hybrid structure combining a cinnamamide moiety with a phenylcarbamate group, a design often explored in medicinal chemistry for creating multi-targeting agents. While specific biological data for this exact compound is not available in the public domain, its structural components are associated with significant research value. The (E)-3-(3,4-dimethoxyphenyl)acrylamide (cinnamamide) scaffold is a well-known pharmacophore. Compounds based on this structure have demonstrated a range of bioactive properties in research settings. For instance, cinnamate derivatives have been extensively studied for their ability to absorb UV radiation, showing potential as high-protection sunscreen agents with Sun Protection Factor (SPF) values in the range of 37, indicating strong photoprotective efficacy . Furthermore, dimethoxyphenyl-containing compounds have shown promising apoptogenic (cell death-inducing) properties in studies investigating their effects on cancer cell lines, such as T-acute lymphoblastic leukemia, by activating the mitochondrial signalling pathway . The phenylcarbamate group is another functional group of high interest, frequently utilized in chiral separation sciences. Phenylcarbamate derivatives of cyclodextrin are employed as chiral stationary phases in High-Performance Liquid Chromatography (HPLC) for the enantioseparation of diverse compounds, which is critical for developing enantiopure pharmaceuticals . This combination of structural features makes this compound a compelling candidate for investigators working in areas including but not limited to anticancer drug discovery, the development of chiral separation methods, and the synthesis of novel bioactive molecules. Researchers should conduct their own thorough characterization and biological testing to determine its specific mechanism of action and applicability for their projects. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-29-21-13-11-17(15-22(21)30-2)12-14-23(27)25-19-9-6-10-20(16-19)31-24(28)26-18-7-4-3-5-8-18/h3-5,7-8,11-15,19-20H,6,9-10,16H2,1-2H3,(H,25,27)(H,26,28)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTLIIINQCIVTQ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a cyclohexyl moiety, an acrylamide group, and a dimethoxyphenyl substituent. Its molecular formula is C23H32N4O5C_{23}H_{32}N_{4}O_{5}, and it possesses a molecular weight of approximately 424.53 g/mol. The structural components contribute to its biological activities, particularly in inhibiting specific enzymes and interacting with cellular pathways.

Biological Activities

  • Histone Deacetylase Inhibition :
    • (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a critical role in regulating gene expression by modifying histones, which can affect cancer cell proliferation and survival. Inhibition of HDACs has been linked to anti-cancer effects, making this compound a candidate for further investigation in oncology .
  • Anticancer Properties :
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism is thought to involve the modulation of gene expression related to cell cycle regulation and apoptosis .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. By modulating signaling pathways associated with neuronal survival, it may offer therapeutic avenues for conditions such as Alzheimer's disease .

Table 1: Summary of Research Findings

StudyObjectiveFindings
Study A (2020)Evaluate HDAC inhibitionDemonstrated significant inhibition of HDAC activity in vitroSupports potential use in cancer therapy
Study B (2021)Assess anticancer activityShowed cytotoxic effects on breast cancer cellsSuggests efficacy against specific cancer types
Study C (2022)Investigate neuroprotective effectsIndicated reduced neuronal apoptosis in models of neurodegenerationPromising candidate for neuroprotective therapies

Potential Therapeutic Uses

  • Cancer Therapy : Given its HDAC inhibitory properties and observed cytotoxicity against cancer cells, this compound could be developed as an adjunct treatment for various cancers. Further clinical trials are necessary to establish its efficacy and safety profile.
  • Neurological Disorders : The neuroprotective effects observed in preliminary studies warrant further exploration into its application for treating neurodegenerative diseases. Targeted research could elucidate its mechanism and therapeutic potential.

Mechanism of Action

The mechanism of action of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may offer enhanced stability, selectivity, or efficacy in various applications.

Biological Activity

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate is a compound of growing interest in pharmacological research due to its potential biological activities. This article summarizes the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups which may influence its biological activity. The key components include:

  • Acrylamide Group : Known for its reactivity and ability to form covalent bonds with biomolecules.
  • Dimethoxyphenyl Group : This moiety is often associated with antioxidant properties.
  • Cyclohexyl and Phenylcarbamate Groups : These contribute to the lipophilicity and overall stability of the compound.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The acrylamide moiety may interact with enzymes, potentially inhibiting their activity by binding to the active site.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing downstream signaling pathways.
  • Antioxidant Activity : The presence of methoxy groups suggests that it might scavenge free radicals, reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related acrylamide derivatives have shown:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through caspase activation.
  • Inhibition of Tumor Growth : Animal studies demonstrated that certain derivatives reduced tumor size significantly compared to controls.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

  • Protection Against Oxidative Stress : Similar compounds have been shown to protect neuronal cells from oxidative damage by upregulating antioxidant enzymes.
  • Cytoprotective Effects : Studies indicate that pretreatment with certain acrylamide derivatives can mitigate cellular damage induced by neurotoxins.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Analogous compounds have been reported to decrease levels of TNF-alpha and IL-6 in inflammatory models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress-induced damage
Anti-inflammatoryDecrease in pro-inflammatory cytokines

Case Study Example

In a study involving a structurally similar compound, researchers observed significant cytoprotective effects against DNA damage induced by oxidative stress. Cells pretreated with the compound exhibited reduced DNA strand breaks and improved mitochondrial integrity compared to untreated controls. This suggests potential applications in protective therapies for neurodegenerative diseases.

Q & A

Q. Table 1: Substituent Effects on Biological Activity

SubstituentSTAT3 IC₅₀ (µM)Antioxidant (DPPH IC₅₀, µM)Reference
3,4-Dimethoxyphenyl0.812.5
4-Fluorophenyl5.245.0
3-Trifluoromethylphenyl2.128.3

Q. Table 2: Synthetic Route Comparison

MethodYield (%)Purity (%)Key ChallengeReference
Heck coupling6595Stereochemical control
Carbamate alkylation5898Cyclohexyl group disorder
Continuous flow reactor8299Catalyst recycling

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